molecular formula C12H18 B12678076 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene CAS No. 94021-64-4

3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene

Katalognummer: B12678076
CAS-Nummer: 94021-64-4
Molekulargewicht: 162.27 g/mol
InChI-Schlüssel: NZLYNLSQGCRMKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene is a chemical compound with the molecular formula C12H18. It is a tricyclic hydrocarbon that features a unique structure, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Eigenschaften

CAS-Nummer

94021-64-4

Molekularformel

C12H18

Molekulargewicht

162.27 g/mol

IUPAC-Name

4,5-dimethyltricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C12H18/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h5,8-12H,3-4,6H2,1-2H3

InChI-Schlüssel

NZLYNLSQGCRMKH-UHFFFAOYSA-N

Kanonische SMILES

CC1C2C3CCC(C3)C2C=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.